PIPES dipotassium salt
Overview
Description
1,4-Piperazinediethanesulfonic acid, dipotassium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is known for its stability and inertness towards enzymatic and non-enzymatic reactions, making it a valuable component in various experimental setups .
Mechanism of Action
Target of Action
Instead, it is used as a buffering agent in biological and biochemical research . Its primary role is to maintain a stable pH environment, which is crucial for various biological and chemical reactions .
Mode of Action
As a buffer, PIPES dipotassium salt works by preventing drastic pH changes in the solution it is added to . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby maintaining a relatively constant pH .
Biochemical Pathways
By maintaining a stable ph, it ensures that biochemical pathways can proceed normally . Many enzymes and biochemical processes are highly sensitive to pH, and slight changes can significantly affect their efficiency and outcomes .
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment . This stability allows biological and biochemical processes to proceed with minimal pH-related interference .
Action Environment
The efficacy and stability of this compound as a buffer can be influenced by environmental factors such as temperature and the presence of other ions . For example, its buffering capacity is optimal in the pH range of 6.1-7.5 . Outside this range, its ability to resist pH changes diminishes .
Biochemical Analysis
Biochemical Properties
PIPES dipotassium salt plays a significant role in biochemical reactions. It is often chosen for its compatibility with biological systems, ensuring minimal disruption to cellular integrity or function . It is extensively used in protein isolation procedures, electrophoresis, and other biochemical assays where precise pH control is necessary to avoid protein denaturation or degradation .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It is particularly valued for its low metal ion binding affinity, which is critical in experiments where the presence of metal ions can lead to undesirable side effects or interference with molecular interactions .
Molecular Mechanism
The mechanism of action of this compound lies in its ability to maintain consistent pH levels by resisting changes in hydrogen ion concentrations, a feature that is vital during experiments that are sensitive to pH fluctuations such as enzymatic reactions and cell cultures .
Temporal Effects in Laboratory Settings
The widespread use of this compound in laboratory settings underscores its effectiveness and reliability as a buffering agent, facilitating the maintenance of optimal conditions for a variety of scientific investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperazinediethanesulfonic acid, dipotassium salt can be synthesized by reacting piperazine with ethane sulfonic acid under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of 1,4-Piperazinediethanesulfonic acid, dipotassium salt involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the final product, which is essential for its use in research and diagnostic applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinediethanesulfonic acid, dipotassium salt is primarily inert towards most chemical reactions. it can participate in acid-base reactions due to its zwitterionic nature .
Common Reagents and Conditions
The compound is stable under a wide range of pH conditions, typically between 6.1 and 7.5. It is often used in combination with other buffering agents such as HEPES, EGTA, and magnesium sulfate in various biological assays .
Major Products Formed
Due to its inert nature, 1,4-Piperazinediethanesulfonic acid, dipotassium salt does not typically form major products through chemical reactions. Its primary role is to maintain pH stability in experimental conditions .
Scientific Research Applications
1,4-Piperazinediethanesulfonic acid, dipotassium salt is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture and tissue fixation for electron microscopy.
Medicine: Utilized in diagnostic assays and purification processes.
Industry: Applied in the manufacturing of pharmaceuticals and other biochemical products.
Comparison with Similar Compounds
Similar Compounds
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Another zwitterionic buffer with a similar pH range but different buffering capacity.
MES (2-(N-Morpholino)ethanesulfonic acid): A buffer with a lower pH range, often used in different types of biological assays.
Tris (Tris(hydroxymethyl)aminomethane): A widely used buffer with a broader pH range but different chemical properties.
Uniqueness
1,4-Piperazinediethanesulfonic acid, dipotassium salt is unique due to its specific pH range and stability, making it suitable for applications where other buffers might not perform as effectively. Its inertness towards enzymatic and non-enzymatic reactions also sets it apart from other buffering agents .
Properties
IUPAC Name |
dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYFCAMUXGZFN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16K2N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073042 | |
Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | PIPES dipotassium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108321-27-3 | |
Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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